Non‑Competitive Antagonism Versus Competitive NK1 Antagonists
AWL 60 acts as a non‑competitive antagonist of SP(6‑11). In vitro, increasing concentrations of SP agonist did not overcome the blockade, confirming a non‑competitive mechanism [1]. In contrast, widely used peptide NK1 antagonists such as spantide I (Ki 230 nM at rat NK1 ) and non‑peptide antagonists (e.g., aprepitant, RP 67580) exert competitive antagonism. This mechanistic difference implies that AWL 60 is effective even at high agonist concentrations, where competitive antagonists would be displaced.
| Evidence Dimension | Antagonism mechanism |
|---|---|
| Target Compound Data | Non‑competitive; blockade not surmountable by increasing SP(6‑11) concentration |
| Comparator Or Baseline | Spantide I: competitive antagonist; Aprepitant: competitive antagonist; RP 67580: competitive antagonist |
| Quantified Difference | Qualitative mechanistic difference (non‑competitive vs competitive); no pA₂ obtainable for AWL‑60 |
| Conditions | Guinea‑pig ileum or similar smooth muscle preparations stimulated with SP(6‑11) [1] |
Why This Matters
For studies requiring SP receptor blockade that is insurmountable by high local SP levels (e.g., inflammation), AWL 60 provides a mechanistic advantage over competitive antagonists.
- [1] Lipkowski AW, et al. Bifunctional pharmacophores. Biological activities of the peptide analog containing both casomorphine-like and substance P antagonist-like active elements. Pol J Pharmacol Pharm. 1992 Jan-Feb;44(1):25-32. PMID: 1279644. View Source
